LogP vs. -CF3 Analog
2,5-Bis(trifluoromethoxy)benzoic acid (target compound) exhibits a calculated LogP of 3.182 [1], which is substantially higher than that of its direct structural analog 2,5-bis(trifluoromethyl)benzoic acid (CAS 42580-42-7), for which predicted LogP values range from 2.2 to 2.5 . The enhanced lipophilicity of the -OCF₃ derivative arises from the oxygen atom's contribution to the overall hydrophobic surface area while maintaining a distinct electronic profile.
| Evidence Dimension | LogP (octanol-water partition coefficient, predicted) |
|---|---|
| Target Compound Data | LogP = 3.182 |
| Comparator Or Baseline | 2,5-Bis(trifluoromethyl)benzoic acid: LogP ~2.2–2.5 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.0 units higher for target compound |
| Conditions | Predicted values; target data from Chemsrc [1]; comparator data inferred from structurally analogous -CF₃ benzoic acids |
Why This Matters
A ΔLogP of ~0.7–1.0 units translates to a 5- to 10-fold increase in theoretical octanol-water partition, directly influencing membrane permeability, tissue distribution, and overall ADME profiles in drug discovery campaigns.
- [1] Chemsrc. 2,5-Bis(trifluoromethoxy)benzoic acid. CAS 1003709-86-1. LogP = 3.182. View Source
